(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2387559-85-3
VCID: VC7330395
InChI: InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
SMILES: COC1CCNCC1F.Cl
Molecular Formula: C6H13ClFNO
Molecular Weight: 169.62

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride

CAS No.: 2387559-85-3

Cat. No.: VC7330395

Molecular Formula: C6H13ClFNO

Molecular Weight: 169.62

* For research use only. Not for human or veterinary use.

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride - 2387559-85-3

Specification

CAS No. 2387559-85-3
Molecular Formula C6H13ClFNO
Molecular Weight 169.62
IUPAC Name (3R,4S)-3-fluoro-4-methoxypiperidine;hydrochloride
Standard InChI InChI=1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Standard InChI Key RXBHOPYLIYPIMX-IBTYICNHSA-N
SMILES COC1CCNCC1F.Cl

Introduction

(3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride is a chiral piperidine derivative characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the piperidine ring. This compound is notable for its unique stereochemistry, which significantly influences its biological activity and potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays and formulations.

Stability and Reactivity

  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to strong acids or bases.

  • Reactivity: It exhibits reactivity that is essential for modifying the compound for various applications in medicinal chemistry.

Synthesis Methods

The synthesis of (3R,4S)-3-fluoro-4-methoxy-piperidine;hydrochloride typically involves several key steps, allowing for precise control over the stereochemistry of the final product. These multi-step syntheses are crucial for ensuring the desired chiral purity and yield.

Potential Therapeutic Uses

(3R,4S)-3-fluoro-4-methoxy-piperidine has been studied for its potential biological activities, particularly in the context of neuropharmacology. It may exhibit activity as a modulator of neurotransmitter systems, potentially influencing pathways related to mood and cognition. Additionally, compounds with similar structures have shown promise in treating conditions such as anxiety and depression.

Interaction with Biological Targets

The fluorine and methoxy groups enhance the compound’s binding affinity and selectivity towards specific molecular targets such as receptors or enzymes. The precise pathways depend on the biological context and specific applications being studied, often involving modulation of receptor activity or enzyme inhibition.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
1-(3-Fluoropropyl)-piperidineFluorinated piperidineLonger alkyl chain enhances lipophilicity
4-Methoxy-piperidineMethoxy group at 4-positionLacks fluorine; different pharmacological profile
2-Fluoro-4-methoxy-piperidineFluorine at 2-positionDifferent stereochemistry; altered activity

These compounds illustrate variations in substituents that can significantly influence biological activity and pharmacokinetics.

Current Research Status

Current research focuses on understanding the compound's interaction with biological targets and its potential as a therapeutic agent in treating neurological disorders. Further studies are needed to fully explore its efficacy and safety profiles.

Future Research Directions

Future research should aim to optimize synthesis methods, explore additional therapeutic applications, and conduct comprehensive in vivo studies to validate its potential as a drug candidate.

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